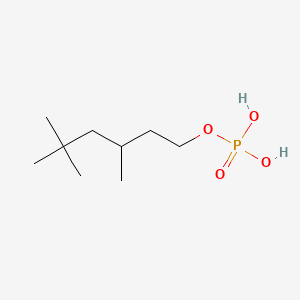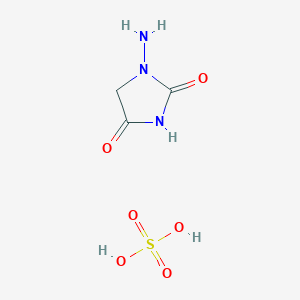
3-Hydroxypropyl salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxypropyl salicylate is an organic compound with the molecular formula C10H12O4. . This compound is a derivative of salicylic acid, where the hydroxyl group is substituted with a 3-hydroxypropyl group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxypropyl salicylate can be synthesized through esterification reactions. One common method involves the reaction of salicylic acid with 3-hydroxypropyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification and separation of the final product . The reaction conditions are optimized to achieve high purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxypropyl salicylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or ethers.
Aplicaciones Científicas De Investigación
3-Hydroxypropyl salicylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 3-hydroxypropyl salicylate involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . Additionally, it can activate AMP-activated protein kinase (AMPK), promoting cellular energy homeostasis and wound healing .
Comparación Con Compuestos Similares
Similar Compounds
Salicylic Acid: A precursor to 3-hydroxypropyl salicylate, widely used for its keratolytic and anti-inflammatory properties.
Methyl Salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Ethyl Salicylate: Similar in structure, used in flavorings and fragrances.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyl group enhances its solubility in water, making it suitable for various aqueous formulations. Additionally, its ester linkage provides stability and resistance to hydrolysis compared to other salicylate derivatives .
Propiedades
Número CAS |
84370-81-0 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
3-hydroxypropyl 2-hydroxybenzoate |
InChI |
InChI=1S/C10H12O4/c11-6-3-7-14-10(13)8-4-1-2-5-9(8)12/h1-2,4-5,11-12H,3,6-7H2 |
Clave InChI |
OBMBZFOXAKONKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


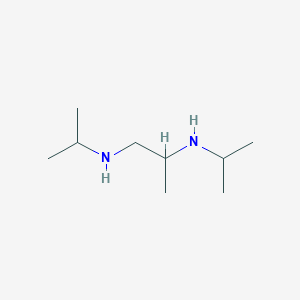



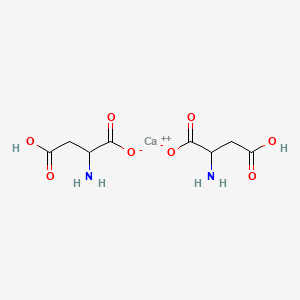
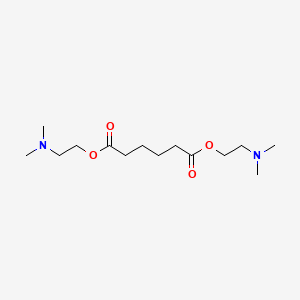
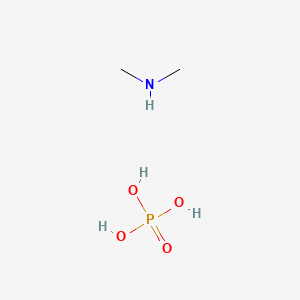

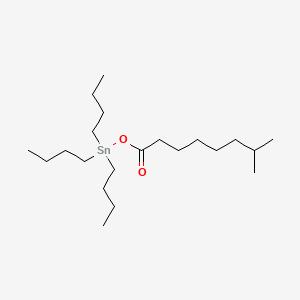
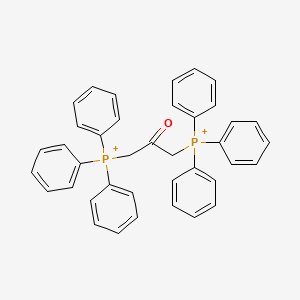
![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)
